molecular formula C8H6N2O2 B560714 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole CAS No. 104399-60-2

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole

Katalognummer: B560714
CAS-Nummer: 104399-60-2
Molekulargewicht: 162.148
InChI-Schlüssel: FDKPHAHDXGUXGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole core with a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the function of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzimidazole: Shares the benzimidazole core but lacks the dioxole ring.

    2H-1,3-Benzoxazole: Similar structure but with an oxygen atom in place of the nitrogen in the benzimidazole ring.

    2H-1,3-Benzothiazole: Contains a sulfur atom instead of the nitrogen in the benzimidazole ring.

Uniqueness

4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole is unique due to the presence of the dioxole ring fused to the benzimidazole core. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

104399-60-2

Molekularformel

C8H6N2O2

Molekulargewicht

162.148

IUPAC-Name

4H-[1,3]dioxolo[4,5-e]benzimidazole

InChI

InChI=1S/C8H6N2O2/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1,3H,2,4H2

InChI-Schlüssel

FDKPHAHDXGUXGB-UHFFFAOYSA-N

SMILES

C1C=C2C(=NC=N2)C3=C1OCO3

Synonyme

4H-1,3-Dioxolo[4,5-e]benzimidazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.